6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride - 1337880-11-1

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

Catalog Number: EVT-1444776
CAS Number: 1337880-11-1
Molecular Formula: C13H17Cl2N3
Molecular Weight: 286.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation reactions: [] These reactions typically involve reacting a pyrazole derivative with a suitable cyclic ketone or its derivative to form the fused pyrazolopyridine ring system.
  • Nucleophilic Substitution reactions: [] These reactions are employed to introduce various substituents at specific positions on the pyrazolopyridine scaffold.
  • Ammonolysis reactions: [] These reactions are used to convert ester groups to amide groups, which are common pharmacophores in many drugs.
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR): [, ] This technique provides information about the number, type, and connectivity of atoms in a molecule.
  • Mass Spectrometry (MS): [, ] This technique helps determine the molecular weight and fragmentation pattern of a compound.
  • X-ray Crystallography: [, , , , , ] This technique provides a detailed three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing arrangements.
Mechanism of Action
  • Factor Xa Inhibition: Apixaban, a well-known pyrazolopyridine derivative, acts as a potent and selective inhibitor of Factor Xa, a key enzyme in the coagulation cascade. It binds to the active site of Factor Xa and prevents it from converting prothrombin to thrombin, thereby inhibiting blood clot formation. [, ]
  • Kinase Inhibition: Certain pyrazolopyridine derivatives have shown promising antiproliferative activity by inhibiting various kinases involved in cell cycle regulation and signaling pathways. []
Applications
  • Thromboembolic Disorders: Factor Xa inhibitors like apixaban are used to treat and prevent thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. [, , ]
  • Cancer: Pyrazolopyridine derivatives with kinase inhibitory activity hold promise as potential anticancer agents. []
  • Insecticides: Research indicates some isoquinolines (structurally related to pyrazolopyridines) have insecticidal properties, particularly against aphids. []

Razaxaban (Compound 4)

  • Compound Description: Razaxaban is a factor Xa inhibitor that was a precursor to apixaban []. It showed potent activity but had a potential liability for in vivo hydrolysis to a primary aniline. This liability led researchers to focus on modifications, specifically around the carboxamido linker, which ultimately resulted in the discovery of apixaban.

Apixaban (Compound 40)

  • Compound Description: Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa []. It was developed as a follow-up compound to razaxaban, aiming to overcome the issue of potential in vivo hydrolysis.
  • Relevance: Apixaban, like razaxaban, shares the central pyrazolo[3,4-c]pyridine scaffold with 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride []. This shared core structure, despite differences in the substituents at various positions, makes apixaban a structurally related compound. The research highlights the importance of this scaffold in factor Xa inhibition.

1-(3-chlorophenyl)-7-oxo-6-[4-(2-oxo-1(2H)pyridinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

  • Compound Description: This compound is a factor Xa inhibitor, and its crystalline forms, including solvates, have been investigated [].

3-(1-hydroxy-1-methylethyl)-1-(4-methoxyphenyl)-6-[4-(2-oxo-2H-pyridin-1-yl) phenyl]-1,4,5,6- tetrahydropyrazolo [3,4-c] pyridin-7-one

  • Compound Description: This compound is identified as a factor Xa inhibitor [].

3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4, 5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11)

  • Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening []. Further development led to analogs with increased potency against human eosinophil phosphodiesterase.

CP-220,629 (Compound 22)

  • Compound Description: CP-220,629 is an analog of 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4, 5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, exhibiting significant potency as a human eosinophil phosphodiesterase inhibitor with an IC50 of 0.44 μM []. This compound also demonstrated efficacy in a guinea pig model of airway obstruction and reduced inflammatory responses in atopic monkeys.

Series of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives

  • Compound Description: This series of compounds was designed and synthesized to investigate their antiproliferative activity [, ]. Several compounds within this series, notably 13c, 13g, 15g, and 15h, displayed promising antiproliferative activity against various cancer cell lines, with activity ranging from 5.12 μM to 17.12 μM. These potent compounds also demonstrated inhibitory activity against a panel of eight human kinases, including Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases.

Properties

CAS Number

1337880-11-1

Product Name

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

IUPAC Name

6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride

Molecular Formula

C13H17Cl2N3

Molecular Weight

286.2

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)9-16-7-6-12-8-14-15-13(12)10-16;;/h1-5,8H,6-7,9-10H2,(H,14,15);2*1H

InChI Key

NRNRAFCTCUPUGZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.